molecular formula C27H32N4O7S B2851190 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide CAS No. 912884-56-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide

Cat. No.: B2851190
CAS No.: 912884-56-1
M. Wt: 556.63
InChI Key: KJGAOWPKHBVNPE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. The presence of a 1,3-benzodioxol-5-yl group suggests that it might have similar properties to other compounds with this group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Standard safety precautions should be taken when handling any new compound .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. This could include further studies to better understand its properties, development of new synthesis methods, or exploration of new applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O7S/c32-23(28-14-18-7-8-21-22(13-18)38-17-37-21)6-2-1-3-10-30-26(34)25-20(9-12-39-25)31(27(30)35)16-24(33)29-15-19-5-4-11-36-19/h7-9,12-13,19,25H,1-6,10-11,14-17H2,(H-,28,29,32,33)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROIYEPXGZACFB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N4O7S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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